molecular formula C17H12BrClN2OS B2827036 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide CAS No. 301341-48-0

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2827036
CAS No.: 301341-48-0
M. Wt: 407.71
InChI Key: OAIGJCCKSPYCMP-UHFFFAOYSA-N
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Description

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide is a synthetic compound based on the 2-aminothiazole scaffold, a structure of high significance in medicinal chemistry and early-stage drug discovery research . The 2-aminothiazole core is known for its versatile pharmacological properties and is frequently investigated for its potential to interact with various enzymes and biological targets . This particular analog is functionalized with bromo and chlorobenzyl substituents, which are common in the optimization of compounds for enhanced binding affinity and metabolic stability . While specific biological data for this exact compound is not available, research on highly similar structures indicates that 2-aminothiazole derivatives are promising candidates in the development of enzyme inhibitors. Related compounds have demonstrated potent inhibitory activity against enzymes such as urease, α-glucosidase, and α-amylase, making them subjects of interest for metabolic and infectious diseases . Furthermore, analogs have shown promising antioxidant properties through free radical scavenging activities . In silico predictions for related molecules often suggest high gastrointestinal absorption and metabolic stability, which are desirable properties in lead compound development . Researchers can utilize this chemical as a key intermediate or building block for synthesizing novel derivatives or as a reference standard in high-throughput screening assays to explore new therapeutic pathways. Please Note: This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2OS/c18-15-4-2-1-3-14(15)16(22)21-17-20-10-13(23-17)9-11-5-7-12(19)8-6-11/h1-8,10H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIGJCCKSPYCMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the intermediate 5-(4-chlorobenzyl)thiazole. The intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base like triethylamine to yield the final product, 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity through recrystallization or chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to modifications in the compound’s electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions involving the thiazole ring and the benzamide group. These interactions could modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents on Thiazole/Thiadiazole Key Functional Groups Molecular Weight (g/mol)
2-Bromo-N-(5-(4-chlorobenzyl)thiazol-2-yl)benzamide (Target) Benzamide + Thiazole 4-Chlorobenzyl Br (ortho), Cl (benzyl) ~404–420 (estimated)
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) Benzamide + Thiazole 4-Chlorobenzyl Morpholin-4-yl-thioxoacetamide ~435 (estimated)
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide () Benzamide + Thiadiazole 4-Methoxybenzyl Br (ortho), OCH₃ (benzyl) 404.28
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () Benzamide + Thiazole Phenyl, Br OH, Cl₂ (meta) ~460 (estimated)
4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-thiazol-2-yl)benzamide () Benzamide + Thiazole 4-Nitrophenyl, phenyl Br, NO₂ ~490 (estimated)

Key Observations :

  • Thiazole vs. Thiadiazole Cores: The target compound and analogs like 6a () retain the thiazole ring, while others (e.g., ) feature a thiadiazole core.
  • Substituent Effects: Electron-Withdrawing Groups (EWGs): The bromine (Br) and chlorine (Cl) in the target compound and 6a enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes. In contrast, the nitro (NO₂) group in significantly increases reactivity . Hydrophobic Moieties: The 4-chlorobenzyl group in the target compound and 4-methoxybenzyl in contribute to lipophilicity, which may influence membrane permeability .

Key Observations :

  • High yields (e.g., 95% for 6b in ) suggest efficient synthetic routes for morpholine-containing analogs.
  • The target compound’s synthesis likely parallels methods for 6a/6b, but the absence of morpholine simplifies the process .

Physicochemical and Spectroscopic Properties

Compound Name IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound Br (C-Br ~785) Aromatic H: 7.2–7.8 (Ar-H), 8.3–8.5 (CH=N) C=O (~165), Br (~110)
N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a) C=S (~1150), C=O (~1680) Morpholine H: 3.5–3.7 (m), Ar-H: 7.3–7.6 C=S (~145), C=O (~170)
5-Bromo-2-(((4-chlorophenyl)sulfonyl)amino)-N-(5,7-dibromo-benzothiadiazol-4-yl)benzamide () SO₂ (~1350), Br (~785) Sulfonamide H: 10.2 (s), Ar-H: 7.4–8.1 SO₂ (~130), Br (~110)

Key Observations :

  • The target compound’s IR and NMR profiles align with analogs (e.g., C-Br stretching at ~785 cm⁻¹) but lack the C=S or SO₂ peaks seen in 6a and .
  • ¹H-NMR signals for aromatic protons (7.2–7.8 ppm) and thiazole CH=N (8.3–8.5 ppm) are consistent across analogs .

Q & A

Q. How can SAR studies guide the design of derivatives with improved potency?

  • Methodological Answer: Systematically vary substituents (e.g., bromine at position 2, chlorobenzyl at thiazole-C5) and correlate with bioactivity. Use 3D-QSAR (CoMFA/CoMSIA) to model steric/electrostatic contributions. Validate with synthetic analogs (e.g., 4-fluorobenzyl or methylthiazole variants) .

Q. What methodologies validate the compound’s anti-inflammatory potential?

  • Methodological Answer: Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). Compare with reference inhibitors (e.g., dexamethasone) and assess COX-2 inhibition via fluorogenic assays. Molecular docking into COX-2 (PDB: 1PXX) can predict binding modes .

Technical Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

  • Methodological Answer: Use co-solvents (e.g., DMSO ≤ 0.1%) or formulate with cyclodextrins. Modify the benzamide group to introduce hydrophilic substituents (e.g., -OH or -SO3_3H) while maintaining activity .

Q. What protocols ensure reproducibility in synthetic scale-up?

  • Methodological Answer: Optimize reaction conditions (e.g., microwave-assisted synthesis for faster kinetics) and monitor intermediates by TLC/HPLC. Use flow chemistry for continuous production of thiazole intermediates .

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